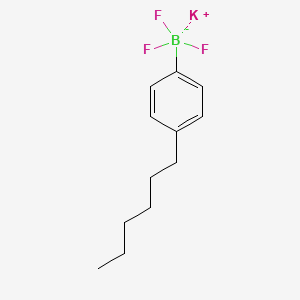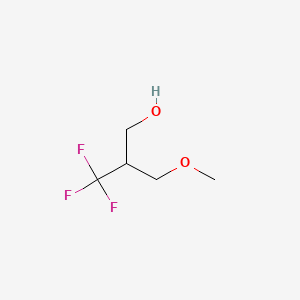
3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol: is an organic compound with the molecular formula C5H9F3O2 It is characterized by the presence of three fluorine atoms and a methoxymethyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrofluorination: One common method involves the hydrofluorination of 3,3,3-trifluoropropene with methanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.
Methoxymethylation: Another approach involves the methoxymethylation of 3,3,3-trifluoropropanol using formaldehyde and methanol in the presence of a base like sodium hydroxide. This reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol often involves large-scale hydrofluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetone.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Hydrochloric acid for halide substitution, ammonia for amine substitution.
Major Products:
Oxidation: 3,3,3-Trifluoro-2-(methoxymethyl)propanoic acid.
Reduction: 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-amine.
Substitution: 3,3,3-Trifluoro-2-(chloromethyl)propan-1-ol.
Scientific Research Applications
Chemistry:
Solvent: Due to its unique solubility properties, it is used as a solvent in various organic reactions.
Intermediate: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways due to its fluorinated nature.
Medicine:
Pharmaceuticals: It is explored as a potential building block for the synthesis of fluorinated drugs, which often exhibit enhanced biological activity and stability.
Industry:
Material Science: The compound is used in the development of fluorinated polymers and coatings, which offer superior resistance to chemicals and environmental degradation.
Mechanism of Action
The mechanism by which 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s electronegativity, influencing its reactivity and interactions with enzymes and other proteins. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3,3,3-Trifluoro-2-(trifluoromethyl)propan-1-ol: This compound has an additional trifluoromethyl group, making it more hydrophobic and reactive.
2-Trifluoromethyl-2-propanol: Lacks the methoxymethyl group, resulting in different solubility and reactivity profiles.
Uniqueness: 3,3,3-Trifluoro-2-(methoxymethyl)propan-1-ol stands out due to its balanced combination of fluorine atoms and a methoxymethyl group, providing a unique set of chemical properties that make it versatile for various applications in research and industry.
Properties
Molecular Formula |
C5H9F3O2 |
|---|---|
Molecular Weight |
158.12 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-(methoxymethyl)propan-1-ol |
InChI |
InChI=1S/C5H9F3O2/c1-10-3-4(2-9)5(6,7)8/h4,9H,2-3H2,1H3 |
InChI Key |
KUXSZEPKLYEDMP-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



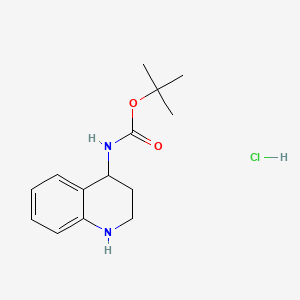

![Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride](/img/structure/B15299317.png)
![{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
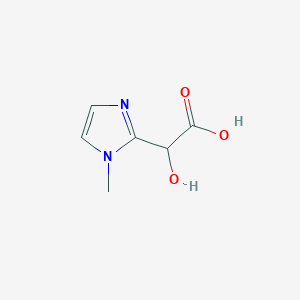
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)
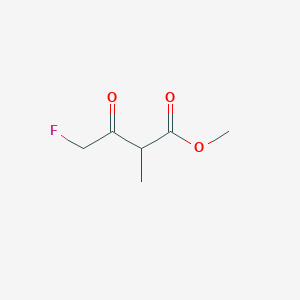

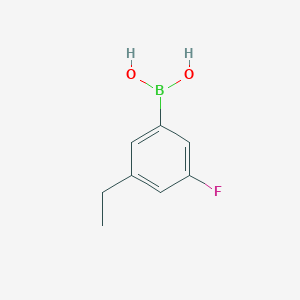

![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(ethylamino)propanoic acid](/img/structure/B15299363.png)
